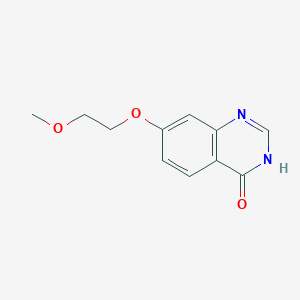

7-(2-Methoxyethoxy)quinazolin-4(1H)-one

説明

“7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is a chemical compound that is part of the quinazoline family . It has a molecular weight of 429.9 . The compound is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

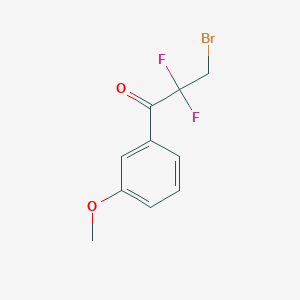

The synthesis of a similar compound, Erlotinib Hydrochloride, involves several steps . It starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to 3,4-bis (2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5-bis (2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound gives 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives erlotinib hydrochloride .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22 .Physical and Chemical Properties Analysis

The compound has a boiling point of 553.6°C at 760 mmHg and a melting point of 223-225°C . It is a solid at room temperature .科学的研究の応用

Anticancer Applications

- Apoptotic Induction and ROS Accumulation: A related heterocyclic compound was investigated for its effects on human bone cancer cells, revealing its ability to block cell proliferation and induce apoptosis through ROS (Reactive Oxygen Species) accumulation (Lv & Yin, 2019).

- Tubulin-Binding Tumor-Vascular Disrupting Agents: Derivatives of quinazolinones were identified as potent inhibitors of tumor growth and disruptors of tumor vasculature, acting through tubulin binding and affecting the tumor blood vessels (Cui et al., 2017).

- Antitumor Activity Enhancement: Synthesis and mechanistic studies have been conducted to modify quinazolinone derivatives, enhancing their antitumor activity and drug-like properties (Dohle et al., 2018).

Antioxidant Properties

- Evaluation of Antioxidant Activities: 2-Substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant activities, showing promising results and potential for further development (Mravljak et al., 2021).

Antimicrobial Activity

- Development of Novel Antimicrobials: Quinazolin-4(3H)-one derivatives were synthesized and screened for antimicrobial activities, identifying several compounds with potent antimicrobial effects, highlighting the scaffold's potential in developing new antimicrobial agents (Patel & Patel, 2011).

Other Applications

- IMPDH Inhibitors: Novel series of quinazolinones were identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), a key enzyme in guanine nucleotide biosynthesis, indicating potential applications in treating diseases related to purine metabolism (Birch et al., 2005).

Safety and Hazards

作用機序

Target of Action

The primary target of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is the KIT protein , a type of tyrosine kinase . This protein plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .

Mode of Action

This compound acts as a potent inhibitor of the KIT protein, particularly its mutant forms . By binding to the active site of the KIT protein, it prevents the protein from carrying out its normal function, thereby inhibiting KIT-driven cell proliferation .

Biochemical Pathways

The inhibition of the KIT protein affects several biochemical pathways. Most notably, it disrupts the signal transduction pathways that regulate cell growth and differentiation . This disruption can lead to a decrease in cell proliferation, particularly in cells that rely on KIT signaling .

Pharmacokinetics

This suggests that it is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth . By inhibiting the KIT protein, the compound prevents the protein from promoting cell proliferation . This can lead to a decrease in the growth of cells that rely on KIT signaling .

特性

IUPAC Name |

7-(2-methoxyethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSHOJQWBHGLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)